molecular formula C12H19IO B14198575 2-(1-Iodopentylidene)-4,4-dimethylcyclopentan-1-one CAS No. 868701-06-8

2-(1-Iodopentylidene)-4,4-dimethylcyclopentan-1-one

Cat. No.: B14198575
CAS No.: 868701-06-8
M. Wt: 306.18 g/mol
InChI Key: PIIAFNFUNGRDHU-UHFFFAOYSA-N
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Description

2-(1-Iodopentylidene)-4,4-dimethylcyclopentan-1-one is an organic compound characterized by the presence of an iodine atom attached to a pentylidene group, which is further connected to a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Iodopentylidene)-4,4-dimethylcyclopentan-1-one typically involves the iodination of a precursor compound. One common method is the reaction of a cyclopentanone derivative with an iodine source under specific conditions. For example, the reaction can be carried out using molecular iodine (I2) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-Iodopentylidene)-4,4-dimethylcyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the iodine group to a hydrogen atom, resulting in the formation of a hydrocarbon.

    Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrocarbons.

Scientific Research Applications

2-(1-Iodopentylidene)-4,4-dimethylcyclopentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(1-Iodopentylidene)-4,4-dimethylcyclopentan-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The iodine atom can participate in electrophilic reactions, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or alter the structure of proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Iodopentylidene)-4,4-dimethylcyclopentan-1-one is unique due to its specific combination of a cyclopentanone ring with a dimethyl substitution and an iodopentylidene group

Properties

CAS No.

868701-06-8

Molecular Formula

C12H19IO

Molecular Weight

306.18 g/mol

IUPAC Name

2-(1-iodopentylidene)-4,4-dimethylcyclopentan-1-one

InChI

InChI=1S/C12H19IO/c1-4-5-6-10(13)9-7-12(2,3)8-11(9)14/h4-8H2,1-3H3

InChI Key

PIIAFNFUNGRDHU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C1CC(CC1=O)(C)C)I

Origin of Product

United States

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